Product packaging for Ethylidene diacetate(Cat. No.:CAS No. 542-10-9)

Ethylidene diacetate

Cat. No.: B166149
CAS No.: 542-10-9
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
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Description

Ethylidene diacetate (CAS 542-10-9), also known as 1,1-diacetoxyethane, is an organic compound with the formula C6H10O4 that serves as a versatile intermediate in chemical research and industrial synthesis . This colorless liquid (molar mass 146.14 g/mol) is primarily recognized as a historic precursor to vinyl acetate, a valued monomer, through a thermal elimination reaction that produces acetic acid as a co-product . Its utility is further demonstrated by its convertibility into other tonnage chemicals, including acetic anhydride and acetaldehyde . Beyond traditional synthesis from acetaldehyde and acetic anhydride , significant research explores alternative production routes, such as the carbonylation of methyl acetate or dimethyl ether using synthesis gas (CO/H2) catalyzed by systems like molybdenum-nickel or tungsten-nickel cocatalysts . This makes this compound a compound of interest in pathways that could potentially utilize methanol derived from non-petroleum resources . As a chemical intermediate, its value lies in this flexibility to be channeled toward multiple high-value end-products. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B166149 Ethylidene diacetate CAS No. 542-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyloxyethyl acetate
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InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O4
Record name ethylidene diacetate
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DSSTOX Substance ID

DTXSID1027188
Record name 1,1-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
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CAS No.

542-10-9, 66455-31-0
Record name Ethylidene diacetate
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Historical Perspectives and Early Discoveries of Ethylidene Diacetate

Nineteenth-Century Investigations of Acylals and Aldehyde Reactions

The concept of acylals, or 1,1-diacetates, emerged in the mid-19th century through studies on the reactivity of aldehydes with various acidic reagents. In 1858, Geuther is credited with the first synthesis of ethylidene diacetate by heating acetaldehyde (B116499) with acetic anhydride (B1165640) at 180°C. wikipedia.orgguidetopharmacology.org Concurrently, Simpson also observed the formation of this compound during his preparation of α-chloroethyl acetate (B1210297). wikipedia.org

Further advancements in the preparation of this compound were made by Schiff and Rübencamp, who synthesized it by reacting α-chloroethyl acetate with potassium acetate in an alcoholic solution. wikipedia.org Franchimont replicated Simpson's method in 1882. wikipedia.org Interest in this compound was rekindled in the early 20th century. In 1909, Wegscheider and Späth refined Geuther's original method by employing a lower reaction temperature and incorporating a trace amount of sulfuric acid as a catalyst. wikipedia.org A year later, Wohl and Maag prepared this compound from paraldehyde (B1678423) and acetic anhydride, a modification of Geuther's approach. wikipedia.org In 1912, Wohl and Mylo reported its formation alongside ethyl acetate through the action of copper hydride on acetyl chloride. wikipedia.org

The general reaction of aldehydes with acetic anhydride in the presence of an acidic catalyst to yield geminal diacetates like this compound became a recognized synthetic pathway. fishersci.caamdb.online Mechanistic studies indicate that this reaction proceeds via an initial nucleophilic attack of a carbonyl oxygen from the acetic anhydride on the carbonyl carbon of the aldehyde, leading to the formation of an oxonium ion intermediate. guidetopharmacology.org

Early Preparations of this compound and Vinyl Acetate

This compound was known for over 75 years prior to 1933, indicating its discovery before 1858. wikipedia.org In contrast, vinyl acetate, a closely related ester, was not documented until 1912. wikipedia.org The early industrial focus on this compound stemmed from its potential as an intermediate, particularly in the context of vinyl acetate synthesis.

A significant early method for manufacturing this compound involved the direct combination of acetylene (B1199291) gas with glacial acetic acid, catalyzed by a specially prepared mercury sulfate (B86663) catalyst. The reaction can be represented as: C₂H₂ + 2CH₃COOH → CH₃CH(OCOCH₃)₂. wikipedia.org

Shawinigan Chemicals, Ltd., initiated extensive studies on this acetylene-acetic acid reaction in late 1917, driven by the availability of cost-effective and pure raw materials. wikipedia.org While vinyl acetate was initially obtained as a byproduct in these efforts, dedicated research into producing vinyl acetate as the primary product from this reaction began several years later. wikipedia.org By 1924, improved conditions, including higher acetylene circulation rates, lower kettle temperatures, and efficient removal of the total condensate, allowed for the preparation of vinyl acetate, achieving yields of 61.2% based on the reacted acetic acid. wikipedia.org The strategy of increasing acetylene circulation to remove vinyl acetate from the reaction zone was subsequently patented in Canada. wikipedia.org

This compound's utility as a precursor to vinyl acetate was further established by its ability to undergo thermal elimination of acetic acid to yield the desired monomer. This conversion served as a former industrial route for vinyl acetate production. fishersci.cawikipedia.orguni.lu

Evolution of Industrial Processes for this compound Production

The industrial landscape for this compound production evolved significantly, often driven by the demand for related chemical products. During the World War I period (1914-1918), research and development on these esters saw limited activity. However, the post-war era witnessed a surge in interest, largely due to the rapid growth of cellulose (B213188) acetate production, which, in turn, increased the demand for acetic anhydride. wikipedia.org Shawinigan Chemicals, Ltd., played a pivotal role in this development, actively studying processes for the production of these esters since 1918. wikipedia.org

A prominent industrial pathway for this compound involved the reaction of acetaldehyde with acetic anhydride, often catalyzed by ferric chloride. wikipedia.orguni.luscribd.com This method was particularly significant because this compound served as a crucial intermediate in the synthesis of vinyl acetate. uni.luscribd.com Furthermore, this compound could also be converted back into acetic anhydride and acetaldehyde, highlighting its versatility as a chemical intermediate. uni.luscribd.com

As industrial chemistry advanced, alternative production methods emerged. Later processes focused on the carbonylation of methyl acetate and/or dimethyl ether with carbon monoxide and hydrogen. uni.luscribd.comwikipedia.orgnih.govnih.govnih.govnih.govnih.gov Initially, these carbonylation routes often relied on expensive Group VIII noble metal catalysts, such as ruthenium, rhodium, palladium, osmium, iridium, and platinum. uni.luscribd.comnih.govnih.gov

Efforts were made to develop more cost-effective and efficient processes. Innovations included the use of molybdenum-nickel or tungsten-nickel co-catalysts, in conjunction with an iodide source and an organo-phosphorus or organo-nitrogen promoter, to circumvent the need for noble metals. scribd.com The conversion of methyl acetate to this compound could be catalyzed by palladium or rhodium compounds, an iodide source, and a promoter, with the mechanism involving the concurrent formation of acetaldehyde and acetic anhydride, which then react to form this compound. nih.govnih.gov An alternative approach involved the independent generation of acetaldehyde, followed by its reaction with acetic anhydride. nih.govepa.gov

When dimethyl ether was used as a starting material, the process could be structured in two stages: an initial conversion of dimethyl ether to methyl acetate, followed by the conversion of methyl acetate to this compound and/or acetic anhydride in the same or a different vessel. nih.govnih.gov The product distribution in these carbonylation reactions, particularly the yield of this compound, was significantly influenced by the molar ratio of hydrogen to carbon monoxide, with a preferred range of 10:1 to 1:10 for optimal this compound production. nih.govnih.gov

Advanced Synthetic Methodologies for Ethylidene Diacetate

Catalytic Synthesis Routes

The development of catalytic synthesis routes has revolutionized the production of ethylidene diacetate. These methods typically involve the hydrocarbonylation of methyl acetate (B1210297) or dimethyl ether, leveraging the reactivity of carbon monoxide and hydrogen in the presence of specific catalysts. googleapis.comgoogle.comgoogleapis.comepo.orgresearchgate.net

Homogeneous Catalysis for this compound Synthesis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, plays a significant role in the advanced synthesis of this compound. google.com This approach often utilizes noble metals from Group VIII of the Periodic Table, which are highly effective in facilitating the required carbonylation reactions. googleapis.comgoogle.comgoogleapis.comresearchgate.net

Group VIII noble metals, including rhodium (Rh), palladium (Pd), and iridium (Ir), are central to the hydrocarbonylation of methyl acetate or dimethyl ether. These catalytic systems typically require the presence of halide sources, predominantly iodides or bromides, and various promoters to achieve optimal reaction rates and product selectivities. googleapis.comgoogle.comgoogleapis.comepo.orgresearchgate.net

Rhodium-based catalysts have been extensively studied for the hydrocarbonylation of methyl acetate to this compound. A notable example is the Rh(CO)Cl(PPh3)2 complex, which has demonstrated high activity and selectivity for EDA synthesis. researchgate.netresearchgate.netresearchgate.net The reaction typically proceeds in the presence of methyl iodide (MeI) as a co-catalyst and phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3). researchgate.netresearchgate.net

The catalytically active species in many rhodium-catalyzed carbonylation reactions is often identified as [Rh(CO)2I2]-. researchgate.netresearchgate.netijcce.ac.ir Kinetic studies have provided insights into the reaction mechanism, with activation energies for this compound formation reported at 91.79 kJ/mol, and for acetic anhydride (B1165640) formation at 80.72 kJ/mol. researchgate.netresearchgate.net

Typical reaction conditions for rhodium-catalyzed systems include temperatures ranging from 433 K to 463 K (160 °C to 190 °C) and synthesis gas pressures around 200 kg/cm ² (approximately 19.6 MPa) with a H2/CO ratio of 1/1. researchgate.netresearchgate.netoup.comresearchgate.netscribd.com Under such conditions, methyl acetate conversions of up to 93% and this compound yields as high as 68% have been achieved. researchgate.netoup.comresearchgate.net Promoters like 2,6-lutidine or other basic compounds can further enhance catalytic activity. googleapis.comepo.orgresearchgate.netoup.comscribd.com

Table 1: Representative Performance of Rhodium-Based Catalytic Systems for EDA Synthesis

Catalyst SystemTemperature (°C)Pressure ( kg/cm ² synthesis gas)H2/CO RatioMethyl Acetate Conversion (%)EDA Yield (%)Reference
Rh(CO)Cl(PPh3)2/PPh3/MeI in Acetic Acid1602001/1Up to 93Up to 68 researchgate.netoup.com
RhI3/PPh3/CH3I (from DME)1803.0 MPa (approx. 30 kg/cm ²)2.5Max conversion (DME)Max selectivity researchgate.net

Palladium-based catalysts are also effective in the hydrocarbonylation of methyl acetate to this compound. epo.orggoogle.comresearchgate.netresearchgate.netresearchgate.netosti.gov Palladium complexes have been observed to substantially enhance the selectivity towards this compound. researchgate.netresearchgate.netresearchgate.net While homogeneous palladium systems are utilized, palladium can also be supported on porous inorganic materials for heterogeneous applications. epo.org

In some proposed mechanisms, palladium acetate (Pd(AcO)2) can catalyze the hydrogenolysis of acetic anhydride, a co-product, into acetic acid and acetaldehyde (B116499). The acetaldehyde then rapidly reacts with acetic anhydride to form this compound. oup.com This suggests a role for palladium not only in the initial carbonylation but also in shaping the product distribution through subsequent reactions.

The use of mixed rhodium-palladium catalytic systems has shown promising results for the direct hydrocarbonylation of methyl acetate to this compound. researchgate.netoup.comresearchgate.netoup.com These mixed systems often operate in acetic acid solutions with iodide and basic promoters. researchgate.netoup.comresearchgate.net

Research indicates that these bimetallic catalysts can achieve high conversion rates and yields. For instance, studies conducted at 160 °C under 200 kg/cm ² of synthesis gas (H2/CO=1/1) demonstrated methyl acetate conversions of up to 93% and this compound yields as high as 68%. researchgate.netoup.comresearchgate.netoup.com The synergistic effect between rhodium and palladium in these mixed systems contributes to their enhanced performance.

Iridium-based catalysts are also recognized within the Group VIII noble metal family for their activity in carbonylation reactions, including the synthesis of this compound from methyl acetate. googleapis.comgoogle.comscribd.com While rhodium and palladium systems are frequently highlighted for EDA synthesis, iridium catalysts, often in conjunction with specific promoters, offer an alternative pathway. google.comresearchgate.netresearchgate.net

Promoter effects are crucial for iridium-based systems. For instance, the activity of Group VIII noble metal catalysts in EDA preparation can be increased by carrying out the reaction in the presence of an iodine compound, a heterocyclic aromatic compound with a quaternary nitrogen atom, an aliphatic carboxylic acid, and a rhenium or manganese compound. googleapis.comgoogle.com Other promoters include Group Va compounds (such as those containing nitrogen, phosphorus, arsenic, or antimony) combined with Group VIa elements (oxygen, sulfur, or selenium). google.com Iodide compounds are generally necessary promoters for these carbonylation processes. ijcce.ac.ir

Table 2: Key Components and Conditions for Group VIII Noble Metal Catalysis in EDA Synthesis

Catalyst MetalCo-catalyst/PromoterSolvent (Typical)Temperature Range (°C)Pressure Range (MPa)Reference
RhodiumMethyl iodide, Phosphine ligands (e.g., PPh3), Basic promoters (e.g., 2,6-lutidine)Acetic Acid160-19019.6-30 researchgate.netresearchgate.netoup.comresearchgate.netscribd.com
PalladiumHalides (iodides, bromides), Inorganic promotersAcetic Acid-- epo.orgresearchgate.netresearchgate.netoup.com
Mixed Rh-PdIodide, Basic promotersAcetic Acid16019.6 researchgate.netoup.comresearchgate.netoup.com
IridiumIodide, Rhenium/Manganese compounds, Group Va/VIa compounds-50-200- googleapis.comgoogle.comgoogleapis.comijcce.ac.irscribd.com
Mixed Rhodium-Palladium Catalysis in Methyl Acetate Hydrocarbonylation
Molybdenum-Nickel and Tungsten-Nickel Co-Catalysis for this compound Production

Heterogeneous Catalysis for this compound Synthesis

Heterogeneous catalysis offers advantages in catalyst separation and recycling, making it attractive for industrial applications.

Supported metal catalysts, particularly those based on Group VIII noble metals, are extensively used for the carbonylation of dimethyl ether (DME) and methyl acetate (MA) to produce this compound. Palladium, rhodium, and iridium compounds are frequently employed in these systems. googleapis.comacs.orggoogle.com These reactions typically involve the presence of hydrogen and carbon monoxide (syngas) as feedstocks. googleapis.comacs.orggoogle.comresearchgate.netsciengine.com

A common catalytic system includes a Group VIII metal compound, a halogen-containing compound (e.g., an iodide), and often an organic promoter (e.g., organo-phosphorus or organo-nitrogen compounds). googleapis.comacs.orggoogle.compatsnap.com For instance, palladium metal supported on porous inorganic materials, combined with a halide and a promoter, has been described for this purpose. googleapis.com Rhodium-based systems, specifically those incorporating RhI3, triphenylphosphine (PPh3), and methyl iodide (CH3I), have been investigated, demonstrating that reaction parameters such as temperature, pressure, time, and the CO/H2 molar ratio significantly influence DME conversion and this compound selectivity. researchgate.netsciengine.com

Recent advancements include the development of supported catalysts with core-shell type supports, featuring an amorphous aluminum oxide core and an amorphous silicon oxide shell. These supports, when loaded with Group VIII metals like RhCl3.3H2O, aim to enhance the conversion of methyl acetate and the selectivity towards this compound. patsnap.com

Table 2: Performance Parameters for this compound Synthesis from Dimethyl Ether via Rh-based Catalysis

ParameterOptimal Value/RangeEffect on EDA Selectivity
Temperature180 °CIncreases with temperature researchgate.netsciengine.com
Pressure3.0 MPaExhibits a maximum with pressure researchgate.netsciengine.com
CO/H2 Molar Ratio2.5Decreases with CO/H2 molar ratio researchgate.netsciengine.com
Reaction Time10 hoursNot explicitly detailed for selectivity trend, but used for maximum conversion researchgate.netsciengine.com
Catalyst Formulation0.3 g RhI3, 6 g PPh3, 1.3 g CH3I (for 0.3 mol DME)High conversion and selectivity researchgate.netsciengine.com

Bifunctional catalysts incorporating insoluble polymers with pendant quaternized heteroatoms represent another class of heterogeneous catalysts for this compound synthesis. These catalysts are particularly effective in reactions involving dimethyl ether, acetic acid, hydrogen, and carbon monoxide. epo.orgosti.gov A key characteristic of these catalysts is that some of the quaternized heteroatoms are ionically bonded to anionic Group VIII metal complexes (e.g., rhodium, palladium, or iridium), while the remaining heteroatoms are bonded to iodide. epo.orgosti.govepo.org

These catalysts are designed to be stable under hydrogenation conditions and eliminate the need for additional promoters or accelerators, simplifying the reaction system. epo.orgosti.gov Materials like Reillex™ 425 polymer beads, quaternized with methyl iodide, have been utilized as polymeric supports for these systems. epo.orgepo.org A significant advantage of these heterogeneous bifunctional catalysts is the ease of separating the products from the catalyst by filtration, allowing for catalyst recycling without substantial loss of activity. epo.orgosti.gov

Historically, this compound was produced by reacting acetylene (B1199291) gas with glacial acetic acid in the presence of a mercury sulfate (B86663) catalyst. sciencemadness.orggoogle.comsci-hub.stchemcess.comugr.es The general reaction can be summarized as: C2H2 + 2CH3COOH → CH3CH(OCOCH3)2. sciencemadness.org

Early investigations highlighted the critical importance of the physical condition of the mercury sulfate catalyst. Finely ground, externally prepared mercury sulfate was found to be largely ineffective. sciencemadness.orggoogle.com Optimal results were achieved when the catalyst was prepared in situ within the reaction medium. This typically involved dissolving mercuric oxide in acetic acid, followed by the addition of sulfuric acid to precipitate finely divided and active mercury sulfate. sciencemadness.orggoogle.com However, a challenge with in situ preparation was the liberation of water, which could lead to the saponification of this compound and the formation of undesirable tar and resin by-products. google.com To mitigate this, methods were developed that involved using sulfuric anhydride to form the catalyst without releasing water. google.com While this process was industrially significant in the past, its importance has diminished in recent times. chemcess.com

Bifunctional Catalysts with Quaternized Heteroatoms

Non-Catalytic and Alternative Synthesis Approaches

While most efficient synthetic routes for this compound involve catalysts, alternative methods and pathways where EDA might be formed exist. The reaction of acetaldehyde with acetic anhydride can produce this compound. Although this reaction often employs Lewis acid catalysts, it represents an alternative synthetic route compared to carbonylation or acetylene-based methods. mdpi.comsmolecule.com

Furthermore, this compound has been observed as a side product in certain organic reactions, such as the Knoevenagel condensation involving acetaldehyde and malonic derivatives, particularly under prolonged heating conditions. afinitica.com While not a primary non-catalytic synthesis method, its formation in such contexts highlights alternative chemical pathways that can lead to its presence.

Mechanistic Investigations of Ethylidene Diacetate Reactions

Decomposition Pathways of Ethylidene Diacetate

Hydrolysis and Other Decomposition Reactions

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

Kinetic studies of the acid-catalyzed hydrolysis of this compound have been conducted, particularly in aqueous hydrochloric acid solutions at various concentrations nih.govthegoodscentscompany.comuni.lunih.gov. Research indicates that the velocity of this hydrolysis is more closely related to the acid concentration than to the acidity function of the reaction solution nih.govthegoodscentscompany.com. This observation suggests a bimolecular mechanism for the hydrolysis of these esters, where the transition state incorporates a water molecule in addition to the conjugate acid of the ester nih.gov. This behavior aligns with the hydrolysis mechanism of simple esters thegoodscentscompany.com.

Notably, no alteration in the reaction mechanism has been observed even at high acid concentrations, up to 8 N hydrochloric acid nih.gov. The rate constants determined for the hydrolysis of this compound at relatively low acid concentrations (25°C) are comparable in magnitude to those of methyl acetate (B1210297) nih.gov. This similarity is consistent with a bimolecular mechanism (A_AC2 mechanism), where substituents on the alkyl group exert only a minor influence on the hydrolysis velocity nih.gov. It is important to note that the acid-catalyzed hydrolysis of this compound in aqueous solution does not involve a preliminary decomposition into acetaldehyde (B116499) and acetic anhydride (B1165640) thegoodscentscompany.com. Instead, the reaction directly yields acetaldehyde and acetic acid in aqueous acidic conditions nih.gov.

Formation of Acetaldehyde and Acetic Anhydride from Hydrolysis

Under acidic conditions, this compound can undergo hydrolysis, leading to the formation of acetaldehyde and acetic anhydride nih.govfishersci.com. This reaction underscores the compound's inherent instability and its tendency to decompose, particularly at elevated temperatures nih.gov. The chemical transformation can be represented by the following equation:

(CH₃CO₂)₂CHCH₃ → CH₃CHO + (CH₃CO)₂O fishersci.com

Nucleophilic Attack and Addition Reactions

This compound exhibits an electrophilic nature, rendering it susceptible to nucleophilic attack and addition reactions with various nucleophiles nih.gov. The primary reactive centers for nucleophilic attack within the this compound molecule are the carbon atom of the former aldehyde group and both carbonyl carbons of the ester functionalities.

The elimination of an acetoxy function from this compound can lead to the formation of a highly electrophilic O-acyloxocarbenium ion (AOI), which is readily attacked by nucleophiles. This characteristic allows for the synthesis of diverse organic compounds, including esters and amides, through reactions with various nucleophiles nih.gov.

Examples of nucleophilic reactions include:

Transthioacetalisation: this compound reacts with dithiols in the presence of a catalytic amount of 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]ocatane tribromide (BABOT) in suitable solvents at room temperature, forming corresponding thioacetals, which are important precursors in chemical synthesis.

Condensation Reactions: The condensation of chlorobenzene (B131634) with this compound, catalyzed by fluosulphonic acid-hydrogen fluoride, yields 1,1-di(p-chlorophenyl)ethane with a significant yield.

Reactions with Malonic Acid Esters: this compound of cinnamaldehyde (B126680) reacts with differently substituted malonic acid esters under palladium catalysis to form various condensation products.

Reactions with Amides: Formation of N-Vinylamide Derivatives

This compound readily reacts with amides such as formamide (B127407) and acetamide (B32628) nih.govfishersci.com. These reactions are typically facilitated by the presence of a Lewis acid catalyst nih.gov or can proceed under stoichiometric base conditions. The primary products of these reactions are N-vinylamide derivatives, along with the corresponding ethylidene bisamides.

Theoretical Chemistry and Computational Modeling of this compound Reactivity

Theoretical chemistry and computational modeling techniques offer powerful tools for elucidating the reactivity and mechanistic pathways of chemical compounds like this compound. While specific detailed computational studies solely focused on this compound's reactivity were not extensively detailed in the provided information, the applicability of such methods is well-established in chemical research.

Density Functional Theory (DFT) calculations, for example, can be employed to predict bond dissociation energies, analyze torsional strain, and determine energy-minimized geometries, thereby providing insights into the preferred conformations and stability of this compound and its intermediates. Molecular docking simulations can be utilized to explore potential binding pockets and interactions with biological targets, should such applications become relevant. Furthermore, computational tools like COMSOL Multiphysics can simulate diffusion kinetics, which might be pertinent to understanding the transport and reaction rates of this compound in various media. These methodologies collectively contribute to a deeper understanding of reaction mechanisms, transition states, and the influence of various factors on chemical reactivity.

Advanced Applications of Ethylidene Diacetate in Chemical Synthesis

Intermediate in Organic Synthesis

Ethylidene diacetate is widely recognized as an important intermediate in organic synthesis, facilitating the creation of diverse chemical structures. guidechem.comontosight.ai

One of the most significant applications of this compound is its role as a precursor to vinyl acetate (B1210297) monomer (VAM). acs.orgwikipedia.orgepo.orggoogle.comresearchgate.netgoogleapis.comgoogle.comatamanchemicals.comacs.orgpatsnap.com VAM is a critical building block in the polymer industry, primarily used for manufacturing polyvinyl acetate (PVAc), vinyl acetate ethylene (B1197577) (VAE) emulsions, and polyvinyl alcohol (PVOH). atamanchemicals.com These polymers find extensive use in adhesives, paints, textile finishes, and safety glass laminates. atamanchemicals.com

Historically, the synthesis of vinyl acetate involved this compound as a key intermediate. Early methods, such as those developed by Erich Rabald in 1935, utilized the reaction of acetylene (B1199291) and acetic acid with a mercury catalyst, forming this compound which then converted to vinyl acetate. acs.orgsciencemadness.org Similarly, processes from the 1950s involved reacting acetaldehyde (B116499) and acetic anhydride (B1165640) to produce this compound, which was subsequently converted to vinyl acetate and acetic acid using acid catalysts like sulfuric acid. acs.org

A major industrial route for preparing this compound involves the reaction of acetaldehyde and acetic anhydride, often catalyzed by ferric chloride. wikipedia.org Once formed, this compound can be converted to vinyl acetate through the thermal elimination of acetic acid. wikipedia.orgresearchgate.netacs.org

More contemporary methods for producing this compound, which can then be converted to VAM, include the carbonylation of methyl acetate and/or dimethyl ether with carbon monoxide and hydrogen (syngas). epo.orgresearchgate.netgoogleapis.comgoogle.comacs.orgpatsnap.comgoogle.com These processes often employ catalytic systems comprising:

Group VIII Noble Metal Compounds: Such as rhodium, palladium, or iridium compounds. epo.orggoogleapis.comgoogle.comacs.orgpatsnap.com

Iodide Sources: Commonly methyl iodide or other metal iodides/bromides. epo.orgresearchgate.netgoogleapis.comgoogle.comacs.orgpatsnap.comgoogle.com

Promoters: Including organo-phosphorus or organo-nitrogen compounds. epo.orggoogleapis.comgoogle.compatsnap.comgoogle.com

The reaction can be conducted in either liquid or vapor phase, with liquid-phase operations often preferred. google.com The ratio of carbon monoxide to hydrogen can significantly influence the composition of co-products, such as acetic anhydride and acetaldehyde, with higher hydrogen concentrations generally favoring the formation of this compound. google.comgoogle.com Heterogeneous bifunctional catalysts containing quaternized heteroatoms ionically bonded to anionic Group VIII metal complexes have also been developed for the production of this compound from acetic anhydride, hydrogen, and carbon monoxide. epo.org

While this compound remains a viable precursor, it is important to note that the predominant industrial method for vinyl acetate monomer production today is the vapor-phase reaction of ethylene and acetic acid over a palladium catalyst. acs.orgatamanchemicals.comcardiff.ac.uk

Table 1: Key Reactants and Catalysts in this compound Synthesis Routes

ReactantsCatalytic SystemPrimary Products (via EDA)Citation
Acetaldehyde + Acetic AnhydrideFerric Chloride (FeCl₃)This compound wikipedia.org
Acetylene + Acetic AcidMercury CatalystThis compound, then Vinyl Acetate acs.orgsciencemadness.org
Methyl Acetate / Dimethyl Ether + CO + H₂Group VIII Noble Metal (Rh, Pd, Ir), Iodide Source, PromoterThis compound, Acetic Anhydride, Acetic Acid epo.orggoogleapis.comgoogle.comacs.orgpatsnap.comgoogle.com

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. guidechem.comontosight.ainordmann.global Its inherent reactivity makes it a valuable compound for constructing active pharmaceutical ingredients and other complex organic molecules required in these industries. nordmann.global

Beyond its role in VAM production, this compound functions as a versatile building block for synthesizing a broader range of complex organic molecules. guidechem.comontosight.ai Its structure, featuring two acetate groups, contributes to its reactivity and allows for diverse synthetic pathways. It can react with various nucleophiles to form a wide array of organic compounds. guidechem.com For instance, this compound has been shown to react with aniline (B41778) to form acetanilide. mdpi.com Furthermore, it can undergo transthioacetalization reactions with dithiols in the presence of suitable catalysts, yielding thioacetals, which are themselves important precursors in chemical synthesis. mdpi.com

This compound's reactivity extends to the formation of other organic compounds, including various esters. For example, it can be hydrogenated to produce ethyl acetate and acetic acid. The presence of carbon monoxide during this hydrogenation process has been found to improve the reaction rate, making it an efficient method for converting this compound into ethyl acetate. googleapis.com

Building Block for Complex Organic Molecules

Role in Protecting Group Chemistry

Compounds classified as acylals, which include 1,1-diacetates like this compound, hold a significant position in protecting group chemistry. mdpi.com These compounds are particularly useful for the temporary protection of carbonyl functionalities (aldehydes and ketones) in organic synthesis. organic-chemistry.orgsynarchive.com The formation of an acetal (B89532), such as one derived from this compound, effectively shields the carbonyl group from unwanted reactions with nucleophiles or bases. organic-chemistry.org The protection is typically reversible, with deprotection often achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org For example, ethylidene acetals have been explored in the "triprotection" of complex carbohydrates like trehalose, demonstrating their utility in selective chemical modifications.

Analytical Methodologies for Ethylidene Diacetate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the molecular structure and identifying functional groups present in ethylidene diacetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely applied nih.govchemicalbook.com. ¹H NMR provides information about the different types of protons in the molecule and their connectivity, while ¹³C NMR reveals the unique carbon environments.

For this compound (1,1-diacetoxyethane), characteristic signals are observed corresponding to its distinct proton and carbon environments. The presence of two equivalent acetate (B1210297) groups and an ethylidene moiety leads to a predictable NMR spectrum.

Table 1: Expected NMR Spectral Data for this compound

Type of NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR~2.0-2.1Singlet6H2 x CH₃ (acetate)
¹H NMR~1.4-1.5Doublet3HCH₃ (ethylidene)
¹H NMR~6.8-7.0Quartet1HCH (ethylidene)
¹³C NMR~20-22CH₃ (ethylidene)
¹³C NMR~20-22CH₃ (acetate)
¹³C NMR~90-95CH (ethylidene)
¹³C NMR~170-172C=O (acetate)

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used. Data is inferred based on typical ester and acetal (B89532) chemical shifts.

Spectra for this compound, including ¹H NMR, are available from various sources nih.govchemicalbook.com.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within the this compound molecule nih.govchemicalbook.com. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a unique fingerprint for the compound and confirms the presence of key functional groups.

For this compound, the most prominent features in the IR spectrum are associated with the ester functionalities.

Table 2: Key Infrared Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)
EsterC=O stretch1735-1750 (strong)
EsterC-O stretch1200-1250 (strong)
AlkaneC-H stretch2900-3000

IR spectra for this compound are commonly reported, and commercial specifications often include conformity to an infrared spectrum nih.govchemicalbook.comthermofisher.com.

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to provide characteristic fragmentation patterns, which are crucial for confirming its molecular structure and identifying potential impurities uni.lunih.govnist.gov. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to ionization and subsequent fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions is then measured, generating a spectrum that is unique to the compound.

For this compound (C6H10O4), the molecular ion (M+) is expected at m/z 146 uni.lunih.govnist.gov. Common fragmentation pathways for diacetate esters often involve the loss of acetic acid (CH3COOH, 60 Da) or ketene (B1206846) (CH2=C=O, 42 Da) usp.br. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]+ and [M+Na]+, are also available, which can be useful in advanced MS techniques uni.lu. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS, widely used for analyzing reaction mixtures and confirming the identity of this compound nih.govgoogle.com.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating this compound from other components in a mixture, enabling its quantification and the assessment of its purity.

Gas Chromatography (GC) is a primary analytical method for assessing the purity of this compound and for its quantitative analysis in various samples thermofisher.comtajhizkala.irlookchem.com. Given its relatively low boiling point (167-169 °C) wikipedia.org, this compound is well-suited for GC analysis. In GC, a sample is vaporized and carried through a chromatographic column by an inert carrier gas. Components separate based on their differential partitioning between the stationary phase within the column and the mobile gas phase, with a detector then quantifying the separated components.

GC is frequently used in the synthesis and production of this compound to monitor reaction progress and determine product yield and selectivity google.comgoogleapis.comgoogleapis.comgoogle.comepo.org. For instance, in the synthesis of this compound from dimethyl ether and syngas, GC analysis is employed to determine conversion and selectivity researchgate.net. Commercial specifications for this compound often require a purity of >=98.5% or min. 98.0% as determined by GC thermofisher.com. GC-MS is also utilized for detailed analysis of reaction products google.com.

Table 3: Typical Gas Chromatography Parameters for this compound Analysis

ParameterTypical Value/Description
Column TypeCapillary column (e.g., non-polar or slightly polar)
DetectorFlame Ionization Detector (FID) tajhizkala.ir
Carrier GasHelium (chromatographic-grade) tajhizkala.ir
Injection Volume1.0 µL tajhizkala.ir
Temperature ProgramOptimized for separation of EDA and potential impurities
QuantificationArea normalization method, using response factors tajhizkala.ir

While Gas Chromatography is widely used for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative or complementary separation technique, particularly valuable for analyzing reaction mixtures that may contain non-volatile or thermally sensitive components alongside this compound. Although direct specific data on HPLC parameters for this compound is less prevalent than GC data in the provided search results, HPLC is a standard technique in chemical analysis lookchem.com.

Advanced Analytical Approaches in Complex Reaction Mixtures

Analyzing this compound within complex reaction environments, such as those encountered in its synthesis or conversion, demands sophisticated analytical tools capable of high sensitivity, selectivity, and often, real-time monitoring. These advanced approaches are vital for identifying intermediates, tracking reactant consumption and product formation, and characterizing impurities or byproducts.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering comprehensive analysis of complex reaction mixtures. These methods are crucial for the identification and quantification of this compound, its precursors, byproducts, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture based on their volatility and interaction with a stationary phase, then identifies them by their characteristic mass fragmentation patterns. PubChem provides detailed GC-MS spectral information for this compound, including its NIST number and total peaks nih.gov.

GC analysis is routinely used for the quantification of this compound and other components in reaction mixtures. For example, in the synthesis of this compound from methyl acetate or dimethyl ether, carbon monoxide, and hydrogen, GC analysis has been used to determine the yield of this compound and the presence of byproducts such as acetic anhydride (B1165640), acetaldehyde (B116499), methyl acetate, and methyl iodide epo.orggoogle.comgoogle.com. In one instance, analysis of a reaction mixture showed the presence of 4.12 g of this compound, 0.0967 g of acetic anhydride, and 0.88 g of acetaldehyde epo.org. GC is also used for assay and impurity determination in acetic anhydride, where this compound is a component for which response factors are determined, highlighting its importance as a calibration standard tajhizkala.ir. The method can also detect the formation of vinyl acetate alongside this compound prepchem.com.

An example of detailed research findings using GC analysis in the context of this compound synthesis is shown in the table below, summarizing results from a patent detailing the synthesis of this compound from methyl acetate, acetic acid, and methyl iodide in the presence of various catalysts epo.org.

Table 1: GC Analysis Results for this compound Synthesis Reactions

ExperimentCatalyst SystemThis compound (g)Acetic Anhydride (g)Acetaldehyde (g)Other Components (g)
Example 1Ru (5%) on activated carbon, Methyl Iodide, CO/H2 (4:1)4.120.09670.88Methyl acetate, Methyl iodide
Example 2Pd (5%) on activated carbon, Methyl Iodide, 2,6-Lutidine4.12---
Example 3Rh (5%) on activated carbon, Methyl Iodide, 2,6-Lutidine8.773.93-Ethyl acetate (0.165)
Example 4Pd (5%) on activated carbon, Methyl Iodide, 2,6-Lutidine, Dimethyl Ether0.73---

Note: This table is derived from the text of search result epo.org. The "Other Components" column lists additional identified compounds and their approximate quantities if available in the snippet. Some values were not explicitly stated as 'g' but inferred from context.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS techniques are particularly useful for the analysis of less volatile, thermally labile, or high molecular weight compounds that are not suitable for GC. LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This hyphenated technique is adept at resolving complex mixtures and identifying individual components based on their molecular weight and fragmentation patterns.

While direct examples of LC-MS for the quantification of this compound itself were not found in the provided search results, the utility of LC-MS for analyzing other diacetate compounds and complex organic mixtures is well-documented. For instance, LC-MS/MS methods have been developed for the sensitive and specific detection and quantification of methadone and its metabolites in complex biological fluids like human breast milk, demonstrating its capability in challenging matrices nih.gov. Similarly, advanced LC-MS methods are used for the precise and reliable quantification of per- and polyfluoroalkyl substances (PFAS) in food matrices like chicken eggs, highlighting its application in complex environmental and food safety analyses chromatographyonline.com.

In the context of impurity profiling, reversed-phase and normal-phase preparative HPLC, followed by NMR and mass spectrometry (MS), have been successfully used to isolate and identify unusual impurities in ethynodiol (B195179) diacetate, showcasing the comprehensive analytical power of hyphenated and complementary techniques for diacetate compounds nih.gov. This approach would be highly relevant for identifying and characterizing trace impurities or unexpected byproducts in this compound synthesis or degradation pathways. The ability of LC-MS to handle complex matrices and provide detailed structural information makes it an indispensable tool for comprehensive analysis in this compound research.

Structure Reactivity Relationships and Analogous Compounds

Comparative Studies with Similar Acetate (B1210297) Esters and Acylals

The reactivity of ethylidene diacetate can be better understood through comparative studies with other acetate esters and acylals, particularly focusing on their hydrolysis and decomposition kinetics.

Methylene (B1212753) Diacetate and its Hydrolysis Kinetics

Methylene diacetate, a structurally related geminal diacetate, provides a valuable comparison for understanding the hydrolysis kinetics of this compound. Kinetic measurements of the hydrolysis of both methylene diacetate and this compound have been conducted in aqueous hydrochloric acid solutions at 25°C, with acid concentrations ranging from 0.1 N to 8 N nih.gov.

The hydrolysis of both compounds proceeds via a bimolecular mechanism, where the transition state involves a water molecule in addition to the conjugate acid of the ester nih.gov. The reaction velocity is more closely correlated with the acid concentration than with the acidity function of the reaction solution nih.gov. Notably, no change in the reaction mechanism was observed for either diacetate, even at the highest acid concentrations investigated nih.gov.

In terms of reaction rates, the hydrolysis rates of methylene diacetate and this compound are similarly affected by the acid concentration nih.gov. However, the rate constants for methylene diacetate are slightly higher than those for this compound at equivalent acid concentrations nih.gov. Despite this slight difference, the hydrolysis rates for both methylene diacetate and this compound at relatively low acid concentrations at 25°C are of the same order of magnitude as the corresponding value for methyl acetate (0.000109 L mol⁻¹s⁻¹) nih.gov. This suggests that while the alkyl group substitution has a minor influence on the velocity of acid-catalyzed ester hydrolysis by a bimolecular mechanism, the fundamental reactivity remains comparable within this class of compounds nih.gov.

Table 1: Comparative Hydrolysis Kinetics

CompoundMechanismInfluence of Acid ConcentrationRelative Hydrolysis Rate (compared to this compound)
Methylene DiacetateBimolecularSimilarSlightly Higher nih.gov
This compoundBimolecularSimilarReference
Methyl AcetateAcid-catalyzed-Same order of magnitude nih.gov

Influence of Dual Acetyl Groups on Reactivity

The presence of two acetyl groups attached to the same carbon atom (geminal diacetate structure) significantly influences the reactivity of this compound. This geminal arrangement imparts specific chemical properties and reaction pathways not typically observed in mono-acetate esters.

One notable influence is their role as sustainable acyl donors in enzymatic acylation reactions. Geminal diacetates have demonstrated higher reactivity compared to vinyl acetate when used with hydrolases that are sensitive to acetaldehyde (B116499). This enhanced reactivity in enzymatic contexts suggests that the dual acetyl groups facilitate the acyl transfer process, potentially due to the nature of the leaving group (aldehyde) and the electronic or steric environment created by the geminal substitution.

Furthermore, the dual acetyl groups make this compound a key precursor for vinyl acetate production through a thermal elimination reaction where acetic acid is eliminated nih.gov. This specific reactivity is a direct consequence of the geminal diacetate structure, allowing for the controlled release of a stable molecule (acetic acid) to form a valuable monomer nih.gov.

While the "geminal dialkyl effect" is often discussed in terms of enhanced cyclization due to steric interactions that reduce the population of extended rotamers, the principle of geminal substitution altering reactivity is relevant. In the case of this compound, the proximity of the two acetyl groups on the same carbon atom influences its susceptibility to hydrolysis and other acyl transfer reactions. Although acylals undergo rapid hydrolysis with strong bases, this method is often unsuitable for deprotection due to potential side reactions, indicating their inherent, yet sometimes uncontrolled, reactivity towards hydrolysis.

Structure-Reactivity Correlations in Catalyzed Reactions

The structure of this compound, as a representative acylal, plays a crucial role in its reactivity within various catalyzed reactions, particularly in its applications as a protecting group and in enzymatic transformations.

Acylals, including this compound, are commonly employed as protecting groups for aldehydes due to their stability under certain conditions and their ability to be selectively deprotected. Both the formation and cleavage of these acylals can be efficiently catalyzed. For instance, bismuth compounds, such as bismuth triflate, have been shown to catalyze the formation of acylals from aromatic aldehydes and acetic anhydride (B1165640). Similarly, heteropoly acids like 12-molybdophosphoric acid can catalyze both the conversion of benzaldehydes to geminal diacetates and their subsequent deprotection. These catalytic methods highlight the specific interaction between the catalyst and the acylal structure, facilitating bond formation and cleavage.

In the realm of biocatalysis, enzymes, particularly hydrolases, leverage the unique structure of geminal diacetates as acyl donors. Enzymatic acylation using geminal diacetates has demonstrated remarkable regioselectivity, allowing for the discrimination between primary and secondary hydroxyl groups in polyols, and achieving high yields with excellent enantiomeric excesses in kinetic resolution protocols. This precise control over selectivity is a direct manifestation of the enzyme's active site recognizing and interacting specifically with the geminal diacetate motif, showcasing a strong structure-reactivity correlation in biological systems.

Current Research Directions and Future Outlook for Ethylidene Diacetate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Historically, a significant route to ethylidene diacetate involved the reaction of acetaldehyde (B116499) with acetic anhydride (B1165640). wikipedia.orggoogle.com However, current research is intensely focused on developing pathways that utilize more sustainable and economically viable feedstocks. A major area of investigation is the carbonylation of methyl acetate (B1210297) or dimethyl ether, which can be derived from synthesis gas (syngas, a mixture of CO and H₂). google.comepo.orggoogle.com This approach aligns with strategies to produce valuable chemicals from non-petroleum sources, including coal or biomass. researchgate.net

Key research efforts are aimed at improving reaction efficiency by optimizing conditions such as temperature, pressure, and reactant ratios to maximize conversion and selectivity. sciengine.com For instance, studies on the synthesis from dimethyl ether have systematically investigated the effects of the CO/H₂ molar ratio, demonstrating its significant impact on product distribution. sciengine.comresearchgate.net The goal is to develop processes that are not only high-yielding but also operate under milder conditions to reduce energy consumption.

Another avenue being explored is the reductive carbonylation of acetic anhydride. smolecule.com The development of routes starting from different feedstocks provides flexibility and robustness to the chemical industry, allowing for adaptation based on feedstock availability and cost.

Starting Material(s)Key ProcessNoteworthy Research FindingsReference(s)
Dimethyl Ether, Acetic Acid, Syngas (CO/H₂)Catalytic CarbonylationA maximum conversion of dimethyl ether was achieved at 180°C and 3.0 MPa with a specific RhI₃/PPh₃/CH₃I catalyst system. The selectivity towards this compound was found to increase with temperature. sciengine.comresearchgate.net
Methyl Acetate and/or Dimethyl Ether, Syngas (CO/H₂)Co-catalyzed CarbonylationMolybdenum-nickel or tungsten-nickel co-catalyst systems have been developed for this conversion under anhydrous conditions. The ratio of carbon monoxide to hydrogen significantly influences the product distribution. google.comsmolecule.com
Methyl Acetate, Syngas (CO/H₂)Homogeneous CatalysisInvestigated using rhodium-palladium mixed catalysts, achieving up to 93% conversion of methyl acetate and a 68% yield of this compound at 160°C. researcher.life
Acetic Anhydride, Hydrogen, Carbon MonoxideHeterogeneous CatalysisA process utilizing a stable, heterogeneous, bifunctional catalyst has been developed, which simplifies product separation and allows for catalyst recycling. osti.gov
Acetaldehyde, Acetic AnhydrideTraditional SynthesisA major historical industrial route, often catalyzed by ferric chloride. wikipedia.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is at the heart of modern this compound production research. The primary focus is on moving from traditional homogeneous catalysts, such as soluble rhodium and iridium complexes, to more robust heterogeneous systems. researchgate.netosti.gov Homogeneous catalysts, while often highly active and selective, pose significant challenges in separating the catalyst from the reaction products, leading to potential product contamination and loss of the expensive metal catalyst. researchgate.net

To address this, researchers are developing heterogeneous catalysts where the active metal complexes are immobilized on solid supports. One such innovation involves a bifunctional catalyst with an insoluble polymer backbone having pendant quaternized heteroatoms. osti.gov Some of these heteroatoms are ionically bonded to anionic Group VIII metal complexes (the active catalytic sites), while others are bonded to iodide, which is often a necessary promoter. osti.gov This design facilitates easy separation of the catalyst by filtration and enables its recycling without significant loss of activity. osti.gov

The composition of the catalyst system is a critical area of study. Research has shown that mixed-metal systems, such as rhodium-palladium, can enhance performance in the hydrocarbonylation of methyl acetate. researcher.life The use of promoters, including iodides and organo-phosphorus or organo-nitrogen compounds, is crucial for achieving high activity and selectivity. google.comgoogle.comsmolecule.com For example, rhodium-based catalysts promoted with methyl iodide are commonly used for the carbonylation of dimethyl ether. researchgate.netsciengine.comresearchgate.net

Catalyst SystemStarting Material(s)Key Features and FindingsReference(s)
RhI₃ / PPh₃ / CH₃IDimethyl Ether, Acetic Acid, SyngasHomogeneous system; selectivity is sensitive to temperature and CO/H₂ ratio. Maximum DME conversion was found at 180°C and 3.0 MPa. sciengine.comresearchgate.net
Rhodium-Palladium mixed catalysts with iodide and basic promotersMethyl Acetate, SyngasHomogeneous system; achieved high conversion (93%) and yield (68%) in acetic acid solution. researcher.life
Molybdenum-nickel or Tungsten-nickel co-catalyst with iodide and organo-phosphorus/nitrogen promoterMethyl Acetate and/or Dimethyl Ether, SyngasHomogeneous co-catalyst system. google.com
Insoluble polymer with quaternized heteroatoms bonded to Group VIII metal complexes and iodideAcetic Anhydride, H₂, COHeterogeneous, bifunctional catalyst. Stable to hydrogenation, allows for easy separation and recycling. osti.gov
Rh(CO)Cl(PPh₃)₂/PPh₃/MeIMethyl Acetate, SyngasHomogeneous system studied for its kinetics. The active species is proposed to be [Rh(CO)₂I₂]⁻. researcher.life

Expansion of Applications in Fine Chemical Synthesis and Materials Science

While historically significant as a precursor to vinyl acetate, the applications of this compound are expanding into other areas of fine chemical synthesis. wikipedia.orgsmolecule.comacs.org Its reactivity, characterized by two acetyl groups on a central ethylidene moiety, makes it a versatile building block. smolecule.com

In fine chemical and pharmaceutical synthesis, this compound serves as a useful intermediate. nordmann.globalontosight.ai Research has demonstrated its utility in the synthesis of complex molecules. For example, it can be used in the presence of manganese complexes to produce 1-acetyladamantane, a bulky and structurally important chemical scaffold, in high yield. researcher.life Furthermore, it reacts with amides, such as formamide (B127407) or acetamide (B32628), in the presence of Lewis acid catalysts like tin(II) acetate or zinc acetate, to form N-vinylamides. smolecule.comresearchgate.net These products are valuable precursors in polymer and pharmaceutical chemistry. researchgate.net The ability to undergo nucleophilic addition reactions allows for the synthesis of a diverse range of organic compounds. smolecule.com

The primary application remains its thermal decomposition (pyrolysis) to produce vinyl acetate and acetic acid. wikipedia.orgepo.org Vinyl acetate is a critical monomer for the production of polymers like polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH), which have widespread use in adhesives, coatings, and textiles. researcher.life Research into novel catalysts for this decomposition aims to improve the rate and selectivity of vinyl acetate formation compared to traditional acid catalysts like sulfuric acid. epo.org

Deeper Mechanistic Understanding through Advanced Computational Chemistry

A fundamental understanding of the reaction mechanisms governing the formation of this compound is crucial for the rational design of more efficient catalysts and processes. Kinetic modeling and mechanistic studies are active areas of research.

For the hydrocarbonylation of methyl acetate using a rhodium-based catalyst, a detailed kinetic study was performed. researcher.life Concentration-time profiles were analyzed under various conditions, leading to the proposal of rate equations based on a reaction mechanism where the anionic complex [Rh(CO)₂I₂]⁻ is the catalytically active species. researcher.life The study also determined the activation energies for the formation of this compound and the main byproduct, acetic anhydride, providing valuable data for process optimization. researcher.life

Similarly, a reaction mechanism for the synthesis of this compound from dimethyl ether and syngas has been proposed based on experimental results, highlighting that reaction temperature and reactant ratios are key influencing factors. researchgate.net Mechanistic investigations into the formation of acylals from aldehydes and acetic anhydride suggest that the reaction proceeds through an initial nucleophilic attack followed by what is likely an intramolecular acetyl group transfer. mdpi.com

While experimental studies have laid the groundwork, advanced computational chemistry is poised to provide unprecedented insight. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and elucidate the electronic structure of catalytic intermediates. This can help to validate proposed mechanisms, predict the effect of ligand modifications on catalyst performance, and screen potential new catalysts in silico, thereby accelerating the discovery process. Although specific computational studies on this compound are not yet widely published, this approach is a major future direction for the field.

Investigation of Environmental Impact and Green Chemistry Approaches in Production

The chemical industry's increasing focus on sustainability is guiding research towards greener production methods for this compound. A key aspect of this is the move from homogeneous to heterogeneous catalysis. osti.gov The development of stable, recyclable heterogeneous catalysts minimizes waste and prevents the contamination of product streams with heavy metals, which is a significant environmental concern. osti.govresearchgate.net

Green chemistry principles are also being applied through process intensification. This includes designing reactions that operate at lower temperatures and pressures to reduce energy consumption and developing catalytic systems with higher atom economy, minimizing the formation of byproducts like acetic anhydride. researcher.life While research on the specific environmental impact and toxicology of this compound itself is limited, the broader trend is to design the entire production lifecycle, from raw materials to final product, to be more environmentally benign. The development of processes that avoid toxic solvents and hazardous reagents is a priority. For instance, some modern synthesis methods aim to operate under anhydrous (water-free) conditions, which can simplify purification and reduce waste streams. google.com

Q & A

Q. Table 1: Hydrolysis Rate Constants

Acid Concentration (N)k (sec⁻¹) for this compound
0.1020.000108
7.920.00146
Data sourced from kinetic measurements in concentrated HCl at 25°C .

Advanced Research Question: How can contradictory data on the relationship between acid concentration and rate constants in this compound hydrolysis be reconciled?

Answer:
A key contradiction arises when observed rate constants fail to align with predictions based on the Hammett acidity function (H₀). For example, increasing HCl concentration from 0.102 N to 7.92 N should theoretically enhance k by ~8000× if H₀ governs the mechanism, but experimental data show only a 240× increase . This discrepancy is explained by the persistent bimolecular mechanism , where water remains a reactant even at high acid concentrations. The reaction's dependence on acid concentration (not H₀) suggests that protonation of the ester and subsequent nucleophilic attack by water are rate-limiting, rather than the formation of a carbocation intermediate .

Basic Research Question: What experimental methodologies are used to determine hydrolysis mechanisms for this compound?

Answer:
Key methods include:

  • Formaldehyde Quantification : Hydrolysis releases formaldehyde, measured via iodometric titration (0.0688 N iodine solution) to track reaction progress .
  • Kinetic Profiling : First-order rate constants (k) are derived from ester concentration over time using UV-Vis or HPLC. Data in Table 1 and Table 2 () demonstrate reproducibility across acid concentrations.
  • Acid Function Correlation : Comparing log k vs. H₀ (Hammett acidity) identifies mechanistic shifts. For this compound, log k increases linearly with acid concentration, not H₀, confirming bimolecularity .

Advanced Research Question: How can isotopic labeling or spectroscopic techniques resolve ambiguities in the hydrolysis pathway?

Answer:

  • ¹⁸O Isotopic Labeling : Track oxygen migration during hydrolysis to distinguish acyl-oxygen vs. alkyl-oxygen cleavage. For this compound, isotopic studies would confirm acyl-oxygen bond rupture, consistent with bimolecular mechanisms .
  • NMR Spectroscopy : Monitor proton environments during hydrolysis. For example, disappearance of the ester’s acetyl peak (δ ~2.1 ppm) and emergence of acetic acid signals (δ ~2.0 ppm) validate reaction progress .
  • Computational Modeling : Density Functional Theory (DFT) simulations of transition states can predict activation energies for competing mechanisms, corroborating experimental k values .

Basic Research Question: What synthetic routes exist for this compound, and how are reaction conditions optimized?

Answer:
this compound is synthesized via carbonylation of dimethyl ether (DME) with syngas (CO/H₂) in acetic acid, catalyzed by RhI₃/PPh₃/CH₃I. Key parameters include:

  • Temperature : Optimal at 180°C for maximum DME conversion .
  • Pressure : 3.0 MPa balances selectivity and reaction rate .
  • CO/H₂ Ratio : A 2.5:1 ratio maximizes this compound yield (Table 2) .

Q. Table 2: Synthesis Optimization

ParameterOptimal ValueSelectivity Impact
Temperature180°CIncreases with T
CO/H₂ Ratio2.5:1Decreases with ↑CO
Catalyst (RhI₃/PPh₃)0.3 g/6 gMaximizes conversion

Advanced Research Question: How do substituent effects on the ester group influence hydrolysis kinetics?

Answer:
Substituents near the reaction center (e.g., methyl vs. ethyl groups) alter electron density, affecting protonation and nucleophilic attack rates. For example:

  • This compound (R = CH₃) hydrolyzes slower than methylene diacetate (R = H) due to steric hindrance from the ethyl group, reducing k by ~25% (0.000108 vs. 0.000144 mol⁻¹sec⁻¹) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) accelerate hydrolysis by stabilizing transition states, but this compound’s alkyl group exerts minimal electronic influence, making steric factors dominant .

Basic Research Question: What analytical techniques confirm the purity and structure of synthesized this compound?

Answer:

  • Gas Chromatography (GC) : Quantifies purity by separating acetic acid, DME, and byproducts.
  • FT-IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl peaks (~3500 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms structure via signals for acetyl groups (δ 2.1 ppm, ¹H; δ 21 ppm, ¹³C) and ethane backbone (δ 1.2 ppm, ¹H; δ 14 ppm, ¹³C) .

Advanced Research Question: How can kinetic isotope effects (KIEs) elucidate the rate-determining step in this compound hydrolysis?

Answer:

  • Deuterium Labeling : Replacing water (H₂O) with D₂O reduces k if proton transfer is rate-limiting. For this compound, a small KIE (~1.2) suggests protonation is not the sole rate-determining step, supporting a concerted bimolecular mechanism .
  • ¹⁸O in Ester : Heavy oxygen in the acyl group slows hydrolysis if bond cleavage is rate-limiting, providing insight into transition-state geometry .

Basic Research Question: How is the Hammett acidity function applied in this compound hydrolysis studies?

Answer:
Hammett’s H₀ quantifies proton availability in concentrated acids. For this compound, log k correlates with acid concentration (not H₀), indicating water remains a reactant even in highly acidic media. This contrasts with simpler esters (e.g., methyl acetate), where H₀ governs kinetics via carbocation formation .

Advanced Research Question: What computational methods predict this compound’s reactivity under non-aqueous conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects in aprotic solvents (e.g., THF) to predict hydrolysis rates.
  • Transition State Theory (TST) : Calculate activation energies (Eₐ) for competing mechanisms. DFT studies show Eₐ for bimolecular hydrolysis is ~33 kcal/mol, aligning with experimental k values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.